REACTION_CXSMILES
|
C([N:8]1[C:17]2[C:12](=[CH:13][N:14]=[CH:15][CH:16]=2)[C:11]([OH:18])=[CH:10][C:9]1=[O:19])C1C=CC=CC=1>FC(F)(F)S(O)(=O)=O>[NH:8]1[C:17]2[C:12](=[CH:13][N:14]=[CH:15][CH:16]=2)[C:11](=[O:18])[CH2:10][C:9]1=[O:19]
|
Name
|
1-benzyl-4-hydroxy-1,6-naphthyridin-2(1H)-one
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C=C(C2=CN=CC=C12)O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 120° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1C(CC(C2=CN=CC=C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |